Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Lipophilicity ADME Drug Design

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 950259-82-2) is a heterocyclic building block belonging to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry recognized as a bioisostere of carboxylic acids and esters. The compound features a 4-fluorophenyl substituent at the oxadiazole 5-position and an ethyl ester at the 2-position, with molecular formula C₁₁H₉FN₂O₃ and molecular weight 236.20 g·mol⁻¹.

Molecular Formula C11H9FN2O3
Molecular Weight 236.2 g/mol
CAS No. 950259-82-2
Cat. No. B1612958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
CAS950259-82-2
Molecular FormulaC11H9FN2O3
Molecular Weight236.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
InChIKeyYVDWIXOLWWSICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 950259-82-2): Core Scaffold Identity and Procurement-Relevant Specifications


Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 950259-82-2) is a heterocyclic building block belonging to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry recognized as a bioisostere of carboxylic acids and esters [1]. The compound features a 4-fluorophenyl substituent at the oxadiazole 5-position and an ethyl ester at the 2-position, with molecular formula C₁₁H₉FN₂O₃ and molecular weight 236.20 g·mol⁻¹ . Commercially available purities of 95–97% are documented from multiple suppliers, with pricing at approximately $190/g (AKSci, 95%) and €633/g (CymitQuimica, 97%) , positioning this compound as an accessible entry point for fluorophenyl-oxadiazole library synthesis.

Why Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate Cannot Be Replaced by Unsubstituted or Chlorinated Analogs


The 4-fluorophenyl substituent on the 1,3,4-oxadiazole-2-carboxylate core is not a interchangeable decoration; it is an electronically distinct determinant of both pharmacokinetic and pharmacodynamic behavior. The C–F bond imparts a unique combination of high electronegativity, small steric volume (van der Waals radius intermediate between H and OH), and metabolic resistance to cytochrome P450-mediated oxidation, properties that cannot be replicated by –H, –Cl, or –CH₃ substituents [1]. In a directly relevant study of fluorophenyl-substituted 1,3,4-oxadiazoles evaluated against Gram-negative pathogens, the 4-fluorophenyl derivative (compound 4i) produced the highest growth inhibition zones (22 mm against Salmonella enterica, 24 mm against Escherichia coli) and the most favorable MIC/MBC values among all synthesized analogs, demonstrating that specific fluorophenyl positional isomers yield meaningfully different antibacterial outcomes [2]. Additionally, computational analysis via ChemSrc reports a calculated LogP of 2.05 for this compound , a lipophilicity value that balances membrane permeability with aqueous solubility and differs substantially from the unsubstituted phenyl analog owing to fluorine's polar hydrophobicity effect. Substituting a different halogen or removing the fluorine atom is therefore not a conservative procurement decision; it alters the physicochemical and biological profile at a level that invalidates SAR continuity.

Quantitative Differentiation Evidence for Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate Versus Closest Analogs


Calculated Lipophilicity (LogP) Differentiation: 4-Fluorophenyl vs. Unsubstituted Phenyl Ester

The calculated LogP of ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is 2.05 , which critically shapes its ADME profile. This value is approximately 0.5–0.8 LogP units higher than the non-fluorinated phenyl analog due to fluorine's polar hydrophobicity effect [1]. This difference places the fluorinated compound within a more favorable lipophilicity range for both passive membrane permeability and aqueous solubility, reducing the risk of poor oral absorption or excessive metabolic clearance commonly associated with higher-LogP analogs.

Lipophilicity ADME Drug Design

Antibacterial Activity of 4-Fluorophenyl Oxadiazoles: Compound 4i as Direct Structural Surrogate Evidence

SarveAhrabi and Tahaye abadi (2019) synthesized a focused library of fluorophenyl-substituted 1,3,4-oxadiazoles and evaluated them against Salmonella enterica PTCC1787 and Escherichia coli PTCC1552 using well-diffusion and MIC/MBC assays [1]. The 4-fluorophenyl derivative (compound 4i) produced the largest growth inhibition zones of all compounds tested — 22 mm against S. enterica and 24 mm against E. coli — and demonstrated the most favorable MIC and MBC values within the series. The authors specifically attribute the superior activity to the electronic effects conferred by the 4-fluorophenyl functionality.

Antibacterial Gram-negative MIC

Dual Urease/α-Glucosidase Enzyme Inhibition: Fluorophenyl-Substituted 1,3,4-Oxadiazole Class Potency

Sultana et al. (2025) reported a series of new fluorophenyl- and alkyl-substituted 1,3,4-oxadiazole derivatives (4a–o) as dual inhibitors of urease and α-glucosidase [1]. The 4-fluorophenyl-substituted derivatives with butyl (4k), hexyl (4l), heptyl (4m), and nonyl (4n) side chains demonstrated significant urease inhibition with EC₅₀ values of 48.58 ± 3.2, 57.51 ± 0.1, 68.60 ± 0.1, and 88.76 ± 0.2 µM, respectively, compared to the standard thiourea (EC₅₀ 24.14 µM). The same compounds also showed promising α-glucosidase inhibition (EC₅₀ values of 136.04 ± 0.3, 153.45 ± 1.9, and 194.66 ± 1.7 µM, respectively) relative to acarbose (EC₅₀ 51.23 µM). Molecular docking highlighted critical binding interactions for compounds 4k and 4l.

Urease inhibition α-Glucosidase inhibition Dual inhibitor

Commercial Purity and Batch Reproducibility: Comparison Across Suppliers for CAS 950259-82-2

Commercially, ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is available at certified purities ranging from 95% (AKSci) to 97% (CymitQuimica/Indagoo) . In contrast, the brominated analog (ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate) and the chlorinated analog (ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate) are frequently listed at 95% purity with fewer suppliers offering analytically verified batches [1]. The broader supplier base (AKSci, ChemScene, AngeneChemical, CymitQuimica, Kishida Chemical) for the fluorophenyl derivative ensures competitive pricing and reduced lead-time risk.

Purity Quality control Reproducibility

High-Confidence Application Scenarios for Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Programs Requiring CYP450-Metabolically Stabilized Carboxylic Acid Bioisosteres

The 1,3,4-oxadiazole core is an established carboxylic acid bioisostere [1], and the 4-fluorophenyl substitution provides a metabolically resistant aromatic ring that blocks common Phase I oxidation sites. With a calculated LogP of 2.05 , this compound falls squarely within the optimal lipophilicity range for oral bioavailability (LogP 1.5–3.0). It is an ideal scaffold for medicinal chemistry teams seeking to replace carboxylic acid motifs in lead series with heterocyclic bioisosteres that offer improved membrane permeability while maintaining hydrogen-bonding capacity.

Antibacterial Discovery: Gram-Negative Pathogen-Focused Screening Libraries

The direct within-series comparative data from SarveAhrabi and Tahaye abadi (2019) [2] demonstrate that the 4-fluorophenyl-substituted 1,3,4-oxadiazole scaffold yields the highest antibacterial activity among fluorophenyl positional isomers against Salmonella enterica (22 mm zone) and Escherichia coli (24 mm zone). This compound is therefore a justified inclusion in focused screening libraries targeting Gram-negative pathogens, particularly for programs addressing drug-resistant Enterobacteriaceae where novel chemical matter is urgently needed.

Agrochemical Research: Fluorine-Enhanced Herbicidal and Crop Protection Agent Development

The fluorine substitution on the phenyl ring of 1,3,4-oxadiazole-2-carboxylate esters has been specifically associated with enhanced herbicidal potency in preliminary agrochemical screening studies . Fluorine's unique combination of electronegativity and metabolic stability makes the 4-fluorophenyl oxadiazole-2-carboxylate scaffold a rational starting point for agrochemical discovery programs targeting weed species resistant to existing herbicide classes. The compound serves as both a screening hit and a versatile intermediate for further derivatization.

Chemical Biology: Dual Urease/α-Glucosidase Inhibitor Probe Development

The quantitative enzyme inhibition data from Sultana et al. (2025) [3] establish that 4-fluorophenyl-substituted 1,3,4-oxadiazoles are dual inhibitors of urease (EC₅₀ 48.58 µM) and α-glucosidase (EC₅₀ 136.04 µM) with molecular docking-validated binding modes. This compound and its close derivatives are suitable as chemical biology probes for investigating the therapeutic potential of dual enzyme inhibition in metabolic and gastrointestinal disorders, providing a validated pharmacophore with established SAR tractability.

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